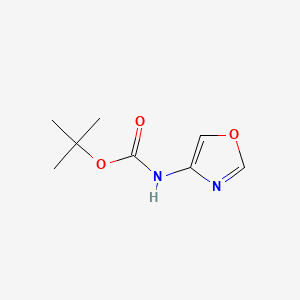

tert-Butyl oxazol-4-ylcarbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-(1,3-oxazol-4-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-4-12-5-9-6/h4-5H,1-3H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHSAVSFTBFWLRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=COC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00717601 | |

| Record name | tert-Butyl 1,3-oxazol-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1314931-66-2 | |

| Record name | tert-Butyl 1,3-oxazol-4-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00717601 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(1,3-oxazol-4-yl)carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Nomenclature and Chemical Identity in Academic Contexts

Systematic IUPAC Naming: tert-butyl 1,3-oxazol-4-ylcarbamate.sigmaaldrich.com

The universally recognized name for this compound under the International Union of Pure and Applied Chemistry (IUPAC) nomenclature is tert-butyl 1,3-oxazol-4-ylcarbamate . sigmaaldrich.com This systematic name precisely describes the molecular structure of the compound.

Common Academic and Research Synonyms

In scientific literature and chemical catalogs, this compound is also known by several synonyms. These alternative names are often used for brevity or based on different naming conventions.

tert-butyl N-(1,3-oxazol-4-yl)carbamate. 3wpharm.com

Carbamic acid, N-4-oxazolyl-, 1,1-dimethylethyl ester. cymitquimica.com

Chemical Abstracts Service (CAS) Registry Number: 1314931-66-2.sigmaaldrich.comcymitquimica.com

A unique numerical identifier assigned by the Chemical Abstracts Service (CAS), the CAS Registry Number for tert-butyl oxazol-4-ylcarbamate is 1314931-66-2 . sigmaaldrich.comcymitquimica.com This number is a definitive identifier used globally in databases, regulatory submissions, and chemical commerce.

Molecular Formula and Molecular Weight.3wpharm.com

The molecular formula for this compound is C₈H₁₂N₂O₃ . 3wpharm.com This formula indicates that each molecule of the compound contains eight carbon atoms, twelve hydrogen atoms, two nitrogen atoms, and three oxygen atoms. The corresponding molecular weight is 184.19 g/mol . 3wpharm.com

SMILES Notation: CC=1OC=NC1NC(=O)OC(C)(C)C

The Simplified Molecular Input Line Entry System (SMILES) is a line notation for describing the structure of chemical species using short ASCII strings. The SMILES notation for this compound is CC=1OC=NC1NC(=O)OC(C)(C)C .

InChI Code and InChI Key.sigmaaldrich.com

The International Chemical Identifier (InChI) is another textual identifier for chemical substances.

InChI Code: 1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-4-12-5-9-6/h4-5H,1-3H3,(H,10,11). sigmaaldrich.com

InChI Key: FHSAVSFTBFWLRS-UHFFFAOYSA-N. sigmaaldrich.com

Product Class and Classification in Chemical Libraries (e.g., Building Block, Lab Reagent).3wpharm.comcymitquimica.com

In the context of chemical supply and research, this compound is categorized as a building block . 3wpharm.comcymitquimica.com This classification signifies its role as a key starting material or intermediate in the synthesis of more complex molecules. It is also considered a lab reagent . Further classifications include:

Heterocyclic Building Blocks. 3wpharm.com

Oxazoles. 3wpharm.com

Boc Protected Compounds. cymitquimica.com

Interactive Data Table

| Identifier | Value |

| Systematic IUPAC Name | tert-butyl 1,3-oxazol-4-ylcarbamate |

| CAS Registry Number | 1314931-66-2 |

| Molecular Formula | C₈H₁₂N₂O₃ |

| Molecular Weight | 184.19 g/mol |

| SMILES Notation | CC=1OC=NC1NC(=O)OC(C)(C)C |

| InChI Code | 1S/C8H12N2O3/c1-8(2,3)13-7(11)10-6-4-12-5-9-6/h4-5H,1-3H3,(H,10,11) |

| InChI Key | FHSAVSFTBFWLRS-UHFFFAOYSA-N |

| Primary Classification | Building Block, Lab Reagent |

Synthesis and Synthetic Methodologies

Strategies for Oxazole (B20620) Ring Formation in Carbamate (B1207046) Derivatives

The formation of the oxazole ring in derivatives like tert-Butyl oxazol-4-ylcarbamate is achieved through various cyclization strategies. These methods often involve the coupling of key fragments that will ultimately form the five-membered heterocyclic ring.

Cyclization reactions are fundamental to forming the oxazole heterocycle. These reactions typically proceed by forming two key bonds to close the ring, often through a condensation-cyclization or a cycloaddition mechanism.

Cyclization Reactions for Oxazole Synthesis

Direct Synthesis from Carboxylic Acids and Alkyl Isocyanoacetates

Role of Activating Reagents (e.g., Triflylpyridinium Reagents, DMAP-Tf)

The success of the direct synthesis from carboxylic acids hinges on the effective activation of the carboxyl group. Stable and easily handled triflylpyridinium reagents, such as DMAP-Tf (a combination of 4-Dimethylaminopyridine (B28879) and trifluoromethanesulfonic anhydride), have proven to be powerful coupling agents for this purpose. acs.orgorganic-chemistry.org

The proposed mechanism involves the initial in-situ activation of the carboxylic acid (1) to form a trifluorosulfonyl mixed anhydride (B1165640). This highly reactive intermediate is then subjected to nucleophilic attack by DMAP, leading to the formation of a crucial acylpyridinium salt (B). This salt is the key electrophilic species in the reaction. The deprotonated alkyl isocyanoacetate (2) then attacks the acylpyridinium salt, forming intermediate C, which subsequently undergoes cyclization to yield the final oxazole product (3). acs.org The use of triflylpyridinium reagents facilitates rapid and efficient amide and ester synthesis at room temperature, often within minutes. nih.govresearchgate.net

Optimization of Reaction Conditions (e.g., Base, Solvent, Temperature)

The efficiency of the oxazole synthesis from carboxylic acids and alkyl isocyanoacetates is highly dependent on the reaction conditions. Systematic optimization has shown that the choice of base, solvent, and temperature significantly impacts the reaction yield and time. acs.org

Initially, various bases were screened. While weaker bases led to low or no product formation, the use of DMAP as the base dramatically increased the yield of the oxazole product to 70% at room temperature within 60 minutes. acs.org Further optimization revealed that increasing the amount of DMAP to 1.5 equivalents and raising the temperature to 40 °C resulted in an excellent yield of 96% in just 30 minutes. acs.org

The choice of solvent was also explored. Dichloromethane (CH₂Cl₂) was found to be the optimal solvent. Other solvents such as DMSO, THF, 1,4-dioxane, and MeCN did not provide better results under the optimized temperature and base conditions. acs.org

Table 1: Optimization of Reaction Conditions

| Entry | Base | Solvent | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|---|---|

| 1 | Et₃N | CH₂Cl₂ | rt | 60 | <5 |

| 2 | DBU | CH₂Cl₂ | rt | 60 | <5 |

| 3 | K₂CO₃ | CH₂Cl₂ | rt | 60 | ND |

| 4 | DIPEA | CH₂Cl₂ | rt | 60 | <5 |

| 5 | DMAP | CH₂Cl₂ | rt | 60 | 70 |

| 6 | DMAP | CH₂Cl₂ | 40 | 30 | 96 |

| 7 | DMAP | DMSO | 40 | 30 | 85 |

| 8 | DMAP | THF | 40 | 30 | 80 |

| 9 | DMAP | 1,4-Dioxane | 40 | 30 | 75 |

| 10 | DMAP | MeCN | 40 | 30 | 88 |

Data sourced from a study on the direct synthesis of oxazoles. acs.org Standard conditions involved 1.0 equiv of carboxylic acid, 1.2 equiv of alkyl isocyanoacetate, and 1.3 equiv of DMAP-Tf. acs.org ND: Not Detected.

2.1.1.1.3. Substrate Scope and Functional Group ToleranceThe synthetic protocol utilizing triflylpyridinium reagents demonstrates a broad substrate scope and robust functional group tolerance. acs.org The reaction is versatile, accommodating a wide array of aromatic and heteroaromatic carboxylic acids, consistently producing the corresponding oxazoles in high yields, typically ranging from 70% to 97%. acs.org

The method is not limited to simple aromatic acids. It successfully converts diacids, such as terephthalic acid, into the corresponding bis-oxazole. acs.org Furthermore, carboxylic acids bearing sensitive functional groups, like a phosphine (B1218219) oxide, remain intact throughout the reaction, yielding the desired oxazole products in high yields. acs.org The protocol also extends to aliphatic carboxylic acids, including both primary and secondary variants, which react more slowly but still afford the desired oxazoles in good yields after a 3-hour reaction time. acs.org This wide applicability highlights the practical utility of this method in diverse synthetic applications, including late-stage functionalization of complex molecules. acs.org

Table 2: Examples of Substrate Scope

| Carboxylic Acid Substrate | Isocyanoacetate | Product | Yield (%) |

|---|---|---|---|

| Benzoic Acid | Methyl isocyanoacetate | Methyl 5-phenyloxazole-4-carboxylate | 96 |

| 4-Methoxybenzoic acid | Methyl isocyanoacetate | Methyl 5-(4-methoxyphenyl)oxazole-4-carboxylate | 97 |

| 2-Naphthoic acid | Methyl isocyanoacetate | Methyl 5-(naphthalen-2-yl)oxazole-4-carboxylate | 95 |

| Thiophene-2-carboxylic acid | Ethyl isocyanoacetate | Ethyl 5-(thiophen-2-yl)oxazole-4-carboxylate | 90 |

| Phenylacetic acid | Methyl isocyanoacetate | Methyl 5-benzyloxazole-4-carboxylate | 78 |

| Cyclohexanecarboxylic acid | Methyl isocyanoacetate | Methyl 5-cyclohexyloxazole-4-carboxylate | 75 |

Data sourced from a study on the direct synthesis of oxazoles. acs.org

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govacs.org This approach has been successfully applied to the synthesis of oxazole derivatives. nih.govacs.orgijpsonline.com

A notable example is the efficient, one-pot [3+2] cycloaddition reaction of substituted aryl aldehydes with 4-toluenesulfonylmethyl isocyanide (TosMIC). nih.govacs.org This reaction can be selectively controlled to produce either 5-substituted oxazoles or 4,5-disubstituted oxazolines by modulating the amount of base used. nih.govacs.org For the synthesis of 5-substituted oxazoles, using 2 equivalents of a strong base like potassium phosphate (B84403) (K₃PO₄) in isopropanol (B130326) under microwave irradiation is optimal. acs.org

The reaction conditions were optimized by screening various parameters. While conventional heating with different bases yielded primarily oxazoline (B21484) byproducts, microwave irradiation at 65 °C and 350 W for just 8 minutes in the presence of 2 equivalents of K₃PO₄ led to the formation of the desired 5-substituted oxazole in excellent yield (96%). nih.govacs.org This method offers significant advantages, including procedural simplicity, the use of inexpensive starting materials, and high efficiency, representing a sustainable route for preparing oxazole derivatives. nih.govacs.org The protocol has also been demonstrated to be scalable to the gram level. acs.org

Table 3: Optimization of Microwave-Assisted Oxazole Synthesis

| Entry | Base (equiv.) | Solvent | Method | Time | Power (W) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 1 | K₃PO₄ (2) | IPA | Reflux | 6 h | - | 82 | 80 |

| 2 | K₃PO₄ (2) | IPA | MW | 8 min | 150 | 60 | 85 |

| 3 | K₃PO₄ (2) | IPA | MW | 8 min | 250 | 60 | 90 |

| 4 | K₃PO₄ (2) | IPA | MW | 8 min | 350 | 65 | 96 |

| 5 | Cs₂CO₃ (2) | IPA | MW | 8 min | 350 | 65 | 92 |

| 6 | K₂CO₃ (2) | IPA | MW | 8 min | 350 | 65 | 88 |

Data sourced from a study on microwave-assisted oxazole synthesis. acs.org Reaction of benzaldehyde (B42025) and TosMIC. IPA: Isopropanol; MW: Microwave.

Ultrasound-Assisted Synthesis of Oxazole Derivatives

Ultrasound-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions. researchgate.netproquest.com This method utilizes the phenomenon of acoustic cavitation to create localized high-pressure and high-temperature zones, leading to enhanced reaction rates and often improved yields. researchgate.net In the context of oxazole synthesis, ultrasound irradiation has been shown to significantly reduce reaction times compared to conventional heating methods. researchgate.netijpsonline.com For instance, the synthesis of aminooxazole derivatives using a deep eutectic solvent as the reaction medium demonstrated a remarkable increase in yield (90%) in just 8 minutes under ultrasonic conditions, compared to a 69% yield after 3.5 hours with thermal methods. researchgate.net This approach is considered an environmentally benign method due to its energy efficiency and potential for reduced waste generation. researchgate.netproquest.com

Green Chemistry Approaches in Oxazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsonline.com In oxazole synthesis, this has led to the exploration of alternative reaction media and energy sources. The use of deep eutectic solvents (DES) and ionic liquids as environmentally friendly solvents has gained traction. ijpsonline.comijpsonline.com Furthermore, electrochemical methods offer a sustainable alternative by avoiding the need for transition metals and toxic oxidants. rsc.org An electrochemical phosphine-mediated deoxygenative [3+2] cycloaddition strategy has been developed for oxazole synthesis using readily available carboxylic acids. rsc.org This method operates in a green and sustainable catalytic system. rsc.org Microwave-assisted synthesis is another green technique that can significantly shorten reaction times and improve yields in the preparation of oxazole derivatives. ijpsonline.com

Palladium-Catalyzed Reactions for Oxazole Derivative Formation

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and their application in forming oxazole rings has been extensively explored. These methods often involve the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds in a sequential or cascade manner. acs.orgnih.govrsc.org One efficient approach involves the palladium(II)-catalyzed reaction of amides and ketones, proceeding through an sp2 C-H activation pathway. acs.orgnih.gov This one-step process utilizes palladium acetate (B1210297) as the catalyst, K2S2O8 as an oxidant, and CuBr2 as a promoter to yield highly substituted oxazoles. organic-chemistry.org Another strategy involves the palladium-catalyzed C-H activation of simple arenes and a subsequent cascade reaction with nitriles, providing access to 2,4,5-trisubstituted oxazoles under redox-neutral conditions. rsc.org These palladium-catalyzed methods are valued for their high efficiency, broad substrate scope, and tolerance of various functional groups. nih.govorganic-chemistry.org

Table 1: Comparison of Palladium-Catalyzed Oxazole Synthesis Methods

| Method | Starting Materials | Key Features |

| Pd(II)-catalyzed C-H activation | Amides and Ketones | One-step, sequential C-N/C-O bond formation. acs.orgnih.gov |

| Pd-catalyzed C-H activation/cascade | Simple Arenes and Nitriles | Redox-neutral, high atom economy. rsc.org |

| Pd-catalyzed/Cu-mediated oxidative cyclization | Alkynes and Benzylamines | Cascade formation of C-N and C-O bonds, uses water as an oxygen source. rsc.org |

Synthesis of Oxazole-Carbamate Scaffolds via Multi-step Procedures

The synthesis of more complex structures like this compound often requires multi-step procedures that involve the initial formation of the oxazole ring followed by the introduction of the carbamate functionality.

The formation of the oxazole ring is a critical step. The Robinson-Gabriel synthesis, which involves the cyclization and dehydration of α-acylamino carbonyl compounds, is a classic method for this transformation. youtube.com Another widely used approach is the van Leusen oxazole synthesis, which utilizes tosylmethyl isocyanide (TosMIC) to react with an aldehyde, forming a 5-substituted oxazole. mdpi.comnih.gov This reaction proceeds through a [3+2] cycloaddition mechanism. mdpi.comnih.gov The stability of the oxazole ring allows it to be carried through subsequent reaction steps. In some strategies, the oxazole moiety itself can act as a protecting group for a carboxylic acid functionality. acs.org

Following the formation of the oxazole core, further functionalization can be achieved through alkylation reactions. For instance, after the initial synthesis of a 4,5-disubstituted oxazole from a carboxylic acid and an isocyanoacetate, subsequent hydrolysis can be performed to reveal a desired functional group. acs.org This was demonstrated in the synthesis of 5-aminolevulinic acid (5-ALA), where the oxazole intermediate was hydrolyzed using 6 N HCl. acs.org

The introduction of the carbamate group can be achieved through various methods. One common strategy involves the Curtius rearrangement of an acyl azide, which is generated from a carboxylic acid. The resulting isocyanate is then trapped with an alcohol, such as tert-butanol (B103910), to form the tert-butyl carbamate (Boc) protecting group. organic-chemistry.org The reduction of a carbamate group itself can also be a relevant transformation in a synthetic sequence. While strong reducing agents like lithium aluminum hydride (LiAlH4) typically reduce carbamates to N-methyl groups, the outcome can be influenced by the structure of the carbamate. stackexchange.com The reduction of oxime carbamates can also be achieved using reducing agents like dissolved Fe(II) and Cu(I), leading to the formation of a substituted nitrile, methanethiol, and methylamine. nih.gov

tert-Butoxycarbonyl (Boc) Group Introduction and Chemistry

The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines in organic synthesis. mychemblog.comkoreascience.or.krrsc.org Its popularity stems from its stability under a variety of reaction conditions and the relative ease of its removal under mildly acidic conditions. rsc.orgwikipedia.orgacsgcipr.org This allows for the selective modification of other functional groups within a molecule without affecting the protected amine. wikipedia.org

N-tert-Butyloxycarbonylation of Amines

The process of attaching a Boc group to an amine is known as N-tert-butyloxycarbonylation. This reaction is a fundamental transformation in the synthesis of peptides, amino acids, and other natural products. mychemblog.com The resulting N-Boc derivatives are stable in basic and nucleophilic environments, as well as during catalytic hydrogenation. koreascience.or.krrsc.org

The most common reagent for the introduction of the Boc group is di-tert-butyl dicarbonate, often referred to as Boc anhydride (Boc₂O). mychemblog.comwikipedia.org This reagent reacts with primary and secondary amines to form the corresponding tert-butyl carbamates. mychemblog.comwikipedia.org The reaction is typically carried out in the presence of a base and can be performed in a variety of solvents, including water, tetrahydrofuran (B95107) (THF), acetonitrile, and dichloromethane. wikipedia.orgfishersci.co.ukchemicalbook.com The reaction mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of Boc₂O, leading to the formation of the N-Boc derivative and the release of tert-butanol and carbon dioxide. commonorganicchemistry.com

Table 1: Common Conditions for N-Boc Protection using Boc₂O

| Base | Solvent(s) | Temperature | Reference(s) |

| Sodium Bicarbonate | Water, Chloroform/Water | Room Temperature to Reflux | fishersci.co.uk |

| Sodium Hydroxide | Water/THF, THF | 0°C to Room Temperature | mychemblog.comfishersci.co.uk |

| 4-Dimethylaminopyridine (DMAP) | Acetonitrile, Dichloromethane | Room Temperature | wikipedia.orgchemicalbook.com |

| Triethylamine (TEA) | Dichloromethane | 0°C to Room Temperature | mychemblog.com |

To enhance the efficiency and selectivity of the Boc protection reaction, various catalysts have been developed. These catalysts often allow for milder reaction conditions, shorter reaction times, and improved yields. researchgate.net

Ionic Liquids: 1-Alkyl-3-methylimidazolium based ionic liquids have been shown to effectively catalyze the N-tert-butyloxycarbonylation of amines. organic-chemistry.org The proposed mechanism involves the activation of Boc₂O through hydrogen bonding with the ionic liquid. organic-chemistry.org

1,1,1,3,3,3-Hexafluoroisopropanol (HFIP): HFIP can act as both a solvent and a catalyst for the chemoselective mono-N-Boc protection of amines. organic-chemistry.org This method is notable for avoiding common side reactions. organic-chemistry.org

Perchloric Acid on Silica Gel (HClO₄–SiO₂): This solid-supported acid catalyst provides a highly efficient and reusable system for the N-tert-butoxycarbonylation of amines under solvent-free conditions at room temperature. organic-chemistry.org

Other Lewis and Brønsted Acids: A variety of other Lewis acids such as ZrCl₄, LiClO₄, and yttria-zirconia, as well as Brønsted acids like thiourea (B124793) and iodine, have been employed to catalyze the Boc protection of amines. koreascience.or.krresearchgate.netacs.orgsemanticscholar.org Solid acid catalysts like Amberlite-IR 120 and Indion 190 resin have also proven effective and offer the advantage of easy separation and recyclability. koreascience.or.krderpharmachemica.com

Table 2: Catalytic Methods for N-Boc Protection

| Catalyst | Conditions | Advantages | Reference(s) |

| Ionic Liquids | Solvent-free or in various solvents | High chemoselectivity, catalyst reusability | organic-chemistry.org |

| HFIP | Neat | High chemoselectivity, recyclable catalyst | organic-chemistry.org |

| HClO₄–SiO₂ | Solvent-free, Room Temperature | High efficiency, reusable catalyst, inexpensive | organic-chemistry.org |

| ZrCl₄ | Acetonitrile, Room Temperature | Short reaction times, high yields | researchgate.net |

| Iodine | Solvent-free, Room Temperature | Practical, efficient for diverse amines | acs.org |

| Amberlite-IR 120 | Solvent-free | Facile, versatile, easy catalyst separation | derpharmachemica.com |

| Indion 190 Resin | Mild conditions | High chemoselectivity, recyclable catalyst | koreascience.or.kr |

A key advantage of many modern Boc protection protocols is their high chemoselectivity. This means that the amino group can be selectively protected even in the presence of other reactive functional groups, such as hydroxyl (-OH) or thiol (-SH) groups. acs.org For instance, catalyst-free N-tert-butyloxycarbonylation in water or glycerol (B35011) has been shown to selectively protect amines in molecules containing alcohol or phenol (B47542) functionalities without the formation of side products like oxazolidinones. rsc.orgorganic-chemistry.orgrsc.org Similarly, iodine-catalyzed protocols exhibit excellent chemoselectivity, allowing for the protection of amines in the presence of alcohol and thiophenol groups. acs.org The selective protection of primary amines in the presence of secondary amines, or vice versa, can also be achieved under specific conditions, which is crucial in the synthesis of polyamines like spermidine. rsc.org

Orthogonal Protection Strategies with Boc Group

In the synthesis of complex molecules, it is often necessary to protect multiple functional groups. Orthogonal protection is a strategy that employs different protecting groups that can be removed under distinct conditions, allowing for the selective deprotection of one group without affecting the others. fiveable.me The Boc group is a key component of many orthogonal protection schemes. organic-chemistry.org

A common orthogonal partner for the acid-labile Boc group is the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. wikipedia.orgorganic-chemistry.org This pairing is fundamental in solid-phase peptide synthesis, where the Fmoc group on the N-terminus is removed with a base to allow for the coupling of the next amino acid, while the Boc groups protecting the amino acid side chains remain intact. fiveable.me Another example is the use of the Boc group in conjunction with the benzyl (B1604629) (Bn) or benzyloxycarbonyl (Cbz) group, which are typically removed by hydrogenolysis. fiveable.memdpi.com This allows for a three-dimensional orthogonal protection strategy.

Cleavage of tert-Butyl Carbamates under Acidic Conditions

The removal of the Boc group, or deprotection, is most commonly achieved under acidic conditions. rsc.orgwikipedia.org The mechanism involves protonation of the carbamate oxygen, followed by the loss of the stable tert-butyl cation to form a carbamic acid intermediate. This intermediate then readily decarboxylates to yield the free amine, carbon dioxide, and isobutylene. commonorganicchemistry.com

A variety of acids can be used for Boc deprotection, with trifluoroacetic acid (TFA), either neat or in a solvent like dichloromethane, being one of the most common. wikipedia.orgchemicalbook.com Hydrochloric acid (HCl) in solvents such as methanol, dioxane, or ethyl acetate is also frequently employed. chemicalbook.comrsc.org The choice of acid and reaction conditions can be tailored to the specific substrate and the presence of other acid-sensitive protecting groups. acsgcipr.org For instance, milder acids or catalytic amounts of a strong acid can sometimes be used for selective deprotection. researchgate.netrsc.org

It is important to consider that the tert-butyl cation generated during deprotection can potentially alkylate nucleophilic sites on the substrate or other molecules in the reaction mixture. wikipedia.orgacsgcipr.org To prevent this, "scavengers" such as anisole, thioanisole, or triethylsilane are often added to the reaction mixture to trap the tert-butyl cation. wikipedia.org

Table 3: Reagents for Acidic Cleavage of Boc Group

| Reagent | Solvent(s) | Notes | Reference(s) |

| Trifluoroacetic Acid (TFA) | Neat, Dichloromethane | Common, effective | wikipedia.orgchemicalbook.com |

| Hydrochloric Acid (HCl) | Methanol, Dioxane, Ethyl Acetate | Widely used | chemicalbook.comrsc.org |

| Sulfuric Acid (H₂SO₄) | Dioxane | Strong acid option | acs.org |

| Phosphoric Acid | Aqueous | Alternative to TFA/HCl | mdpi.com |

| Lewis Acids (e.g., FeCl₃, BiCl₃) | Acetonitrile/Water | Can offer selectivity | researchgate.netrsc.org |

| Solid Acid Catalysts (e.g., H-BEA zeolite) | THF | Allows for continuous flow processes | rsc.org |

Scalable Synthesis and Industrial Production Considerations

The transition from laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions to ensure efficiency, safety, and cost-effectiveness.

The synthesis of functionalized oxazoles on a multi-gram scale has been a subject of significant research. nih.govnih.gov Key considerations for optimizing multi-gram scale synthesis include the use of readily available and inexpensive starting materials, minimizing the number of synthetic steps, and avoiding tedious purification methods like column chromatography. nih.govnih.gov For instance, a highly efficient method for the synthesis of 4,5-disubstituted oxazoles directly from carboxylic acids using a triflylpyridinium reagent has been developed, demonstrating its utility in the gram-scale production of bioactive molecules. nih.govnih.gov This approach highlights the importance of developing robust and high-yielding reactions for large-scale applications.

Process telescoping, or one-pot synthesis, is a strategy to improve efficiency by performing multiple reaction steps in a single reactor without isolating the intermediates. youtube.com This approach reduces solvent waste, energy consumption, and processing time. For the synthesis of complex molecules containing an oxazole core, telescoping can be particularly advantageous. For example, a one-pot protocol for the synthesis of oxazoles from β-hydroxy amides has been reported, combining cyclodehydration and dehydrogenation steps. organic-chemistry.org Such strategies are crucial for developing economically viable and environmentally friendly industrial processes.

Achieving high yield and purity is paramount in large-scale production. The choice of synthetic route and reaction conditions directly impacts these parameters. For oxazole synthesis, methods that proceed with high conversion and selectivity are preferred. The use of continuous flow reactors can also enhance yield and purity by providing precise control over reaction parameters such as temperature, pressure, and reaction time. While specific data for the large-scale production of this compound is not publicly available, the general principles of process optimization and the use of modern manufacturing technologies are applicable to ensure high-quality output.

Analogues and Derivatives Synthesis

The synthesis of analogues and derivatives of this compound is crucial for exploring structure-activity relationships in drug discovery programs. The versatile nature of the oxazole ring and the carbamate functionality allows for a wide range of modifications.

The synthesis of derivatives can be achieved by either modifying the oxazole core or by reacting at the carbamate nitrogen after deprotection. For instance, various substituted oxazoles can be prepared using methods like the van Leusen reaction or the Fischer oxazole synthesis. researchgate.netwikipedia.org These methods allow for the introduction of different substituents at various positions of the oxazole ring.

Furthermore, a series of tert-butyl 2-(substituted benzamido)phenylcarbamate derivatives have been synthesized by condensing tert-butyl 2-aminophenylcarbamate with various substituted carboxylic acids. nih.gov This approach demonstrates a common strategy for creating a library of analogues by varying one of the coupling partners. Similarly, derivatives of other heterocyclic carbamates, such as those containing thiazole (B1198619) or pyrimidine (B1678525) rings, have been synthesized, showcasing the broad applicability of these synthetic strategies. nih.govmdpi.commdpi.comnih.gov

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues can be achieved through various modern organic chemistry techniques. These methods often start from readily available materials and proceed through key cyclization steps to form the oxazole ring.

One prevalent strategy involves the reaction of N-propargylamides with a suitable source of the carbamate moiety, followed by cycloisomerization. For instance, N-propargylamides can undergo a tandem cycloisomerization/hydroxyalkylation with trifluoropyruvates catalyzed by a Lewis acid like zinc triflate (Zn(OTf)₂). mdpi.com This method provides a pathway to oxazoles with a CF₃-substituted alcohol unit, demonstrating the potential for introducing functionalized side chains. mdpi.com While this specific example leads to a hydroxylated side chain, the underlying principle of cyclizing an N-propargylamide precursor can be adapted to introduce the tert-butyl carbamate group at the 4-position.

Another powerful approach is the direct synthesis from carboxylic acids. A highly efficient method for creating 4,5-disubstituted oxazoles has been developed using a stoichiometric amount of a stable triflylpyridinium reagent. acs.org This process involves the in-situ generation of an acylpyridinium salt, which is then trapped by isocyanoacetates or tosylmethyl isocyanide. acs.org To generate a this compound analogue, one could envision using a derivative of isocyanoacetic acid that incorporates the tert-butoxycarbonyl-protected amine.

Furthermore, the synthesis of substituted oxazoles can be accomplished via the oxidative cyclization of enamide precursors. Phenyliodine diacetate (PIDA) has been effectively used to mediate the intramolecular cyclization of enamides, leading to a variety of functionalized oxazoles in a metal-free process. organic-chemistry.org By choosing an appropriate enamide starting material, this method could be tailored for the synthesis of this compound analogues.

A summary of potential synthetic routes for substituted this compound analogues is presented below:

| Starting Materials | Key Reagents and Conditions | Resulting Oxazole Substitution Pattern |

| N-Propargylamides and trifluoropyruvates | Zn(OTf)₂, tandem cycloisomerization/hydroxyalkylation mdpi.com | 5-substituted with CF₃-alcohol unit |

| Carboxylic acids and isocyanoacetates | Triflylpyridinium reagent, acylpyridinium salt formation acs.org | 4,5-disubstituted |

| Enamides | Phenyliodine diacetate (PIDA), oxidative cyclization organic-chemistry.org | Variously substituted |

| α-Bromo ketones and amines | Visible-light photocatalysis, [Ru(bpy)₃]Cl₂ organic-chemistry.org | Substituted oxazoles |

Preparation of Compound Libraries based on the this compound Scaffold

The this compound scaffold is an excellent starting point for the construction of compound libraries for high-throughput screening in drug discovery. google.com The methodologies for library synthesis often employ solid-phase or solution-phase combinatorial techniques to rapidly generate a large number of diverse analogues. acs.orgnih.gov

Solid-phase synthesis is a particularly powerful tool for library generation. google.comnih.gov In this approach, a starting material is attached to a solid support (resin), and subsequent reactions are carried out in a stepwise fashion. The use of a solid support simplifies purification, as excess reagents and byproducts can be washed away. For the synthesis of a library based on the this compound scaffold, a precursor to the oxazole ring could be anchored to the resin. Diversity can then be introduced by reacting the resin-bound intermediate with a variety of building blocks. For example, oxazole amino acids can be used as building blocks in a solid-phase combinatorial synthesis. google.com

A general workflow for the solid-phase synthesis of a substituted oxazole library might involve the following steps:

Attachment of a suitable precursor (e.g., a serine or threonine derivative) to the solid support.

Cyclodehydration to form the oxazole ring. nih.gov

Introduction of diversity at various positions of the oxazole ring using a range of reactants.

Cleavage of the final compounds from the resin.

Solution-phase combinatorial synthesis offers an alternative to solid-phase methods. While purification can be more challenging, this approach avoids potential issues related to solid-phase reaction kinetics and cleavage. Multi-component reactions, where three or more reactants combine in a single step to form a product, are particularly well-suited for solution-phase library synthesis due to their efficiency and atom economy. nih.gov

The generation of oxazole-thiazole bis-heterocyclic compound libraries has been successfully demonstrated using both solution and solid-phase parallel synthesis. acs.orgnih.gov In this work, oxazole diversity was achieved by utilizing a variety of amino acids in the initial steps. acs.orgnih.gov A similar strategy could be employed for a library focused on the this compound scaffold, where different amino acids or other building blocks introduce diversity around the core structure.

The following table outlines key aspects of preparing compound libraries based on the this compound scaffold:

| Synthesis Strategy | Key Features | Advantages |

| Solid-Phase Synthesis | Precursor attached to a solid support; stepwise reactions and washings. google.comnih.gov | Simplified purification; potential for automation. |

| Solution-Phase Synthesis | Reactions occur in solution; often utilizes multi-component reactions. nih.gov | Avoids solid-phase related issues; can be faster for initial library development. |

| Parallel Synthesis | Simultaneous synthesis of multiple compounds in separate reaction vessels. acs.orgnih.gov | Rapid generation of a library of discrete compounds. |

Mechanistic Studies in Chemical Reactions

Mechanistic Pathways of Oxazole (B20620) Ring Formation

The formation of the oxazole ring, a key structural feature of tert-butyl oxazol-4-ylcarbamate, can be achieved through various synthetic strategies. Mechanistic studies have illuminated the complex series of steps involved, from initial nucleophilic attacks to final cyclization and aromatization.

The construction of the oxazole ring fundamentally relies on nucleophilic attack and subsequent intramolecular cyclization. A prevalent strategy involves the reaction between a nucleophilic isocyanide derivative and an electrophilic acyl species. acs.org In one modern approach, the process is initiated by the deprotonation of an activated alkyl isocyanide, such as ethyl isocyanoacetate, which then acts as the nucleophile. acs.orgsmolecule.com This nucleophile attacks an activated carboxylic acid derivative, leading to an intermediate that undergoes cyclization to form the oxazole ring. acs.org

Classic methods for oxazole synthesis also operate on the principle of nucleophilic attack and cyclization.

Robinson-Gabriel Synthesis : This method involves the cyclization and dehydration of α-acylamino ketones. pharmaguideline.com

Fischer Oxazole Synthesis : This synthesis proceeds via the reaction of a cyanohydrin with an aldehyde, which involves the formation of an iminochloride intermediate followed by cyclization. wikipedia.org

Van Leusen Reaction : This reaction utilizes Tosylmethyl isocyanide (TosMIC) as a key reagent that reacts with aldehydes. wikipedia.orgnih.gov

More recent developments have focused on dehydrative cyclization reactions. For instance, N-(2-hydroxyethyl)amides can undergo dehydrative cyclization to form 2-oxazolines, which are precursors to oxazoles. Mechanistic studies of this reaction suggest two possible pathways: one involving acid activation of the amide carbonyl followed by nucleophilic attack from the hydroxyl group, and another involving activation of the alcohol followed by an intramolecular SN2-like substitution. mdpi.com

Modern synthetic methods often proceed through highly reactive intermediates that facilitate the formation of the oxazole ring under mild conditions.

Acylpyridinium Salts: A highly efficient method for synthesizing 4,5-disubstituted oxazoles directly from carboxylic acids utilizes a triflylpyridinium reagent. acs.org The proposed mechanism suggests that the carboxylic acid is first activated in situ, which then undergoes a nucleophilic attack by a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) to form a reactive acylpyridinium salt . acs.orgsmolecule.com This intermediate is then trapped by a deprotonated isocyanoacetate, which leads to a [3+2] cycloaddition reaction and the formation of the oxazole product. acs.orgresearchgate.net The formation of the acylpyridinium intermediate is a critical step, and its presence can be confirmed by spectroscopic methods like NMR. smolecule.com

Acyl Cation and Ag(II): In a different approach, silver-catalyzed oxidative decarboxylation of α-oxocarboxylates provides a route to oxazoles. rsc.org Mechanistic investigations, including operando IR and EPR experiments, have confirmed the involvement of an acyl cation and Ag(II) as key intermediates in this transformation. acs.orgrsc.org The reaction is believed to proceed through a radical decarboxylative process initiated by the silver catalyst. rsc.org

The table below summarizes the key intermediates involved in these modern oxazole synthesis methods.

Table 1: Key Intermediates in Modern Oxazole Synthesis| Intermediate | Precursors | Synthetic Method | Reference |

|---|---|---|---|

| Acylpyridinium Salt | Carboxylic Acid, Triflylpyridinium Reagent, DMAP | In situ generation followed by trapping with isocyanoacetate | acs.orgsmolecule.com |

| Acyl Cation | α-Oxocarboxylate | Silver-catalyzed oxidative decarboxylation | rsc.org |

| Ag(II) | Silver Catalyst (e.g., Ag2CO3) | Silver-catalyzed oxidative decarboxylation-cyclization | rsc.org |

Radical pathways offer an alternative to ionic mechanisms for C-C bond formation and cyclization. The silver-catalyzed synthesis of oxazoles from α-oxocarboxylates and isocyanides explicitly involves a radical decarboxylative process . rsc.org This type of reaction has gained traction for its ability to form C-C bonds under relatively mild conditions. The general principle involves the generation of a radical species through the decarboxylation of a carboxylic acid, often facilitated by a metal catalyst and an oxidant. d-nb.infounipv.it In the context of oxazole synthesis, a silver(I) catalyst can promote the oxidative decarboxylation of the α-oxocarboxylate to generate an acyl radical, which then engages with the isocyanide to initiate the cyclization cascade. rsc.org

Mechanistic Investigations of Carbamate-Related Reactions

The carbamate (B1207046) moiety of this compound is also subject to specific chemical transformations. Mechanistic studies have provided insight into reactions such as palladium-catalyzed cyclizations and enzymatic ring oxidations that convert the oxazole into a cyclic carbamate structure.

Oxazolidinones, which are structurally related to carbamates, can be synthesized from cyclic biscarbamates through a palladium-catalyzed reaction. nih.govbeilstein-journals.org The proposed mechanism for this transformation involves several key steps typical of palladium catalysis: beilstein-journals.org

Metal-Olefin Complexation : The palladium catalyst first coordinates to the double bond of the cyclic biscarbamate. beilstein-journals.org

Ionization : This is followed by an ionization step to form a π-allyl palladium complex. beilstein-journals.org

Substitution : Intramolecular nucleophilic attack by the carbamate nitrogen on the allylic system occurs. beilstein-journals.org

Decomplexation : The final step is the decomplexation of the palladium catalyst, releasing the oxazolidinone product. beilstein-journals.org

Interestingly, mechanistic studies have shown that an antiperiplanar orientation between the metal and the incoming nucleophile is not a strict requirement for the formation of the oxazolidinone ring. It is suggested that the palladium catalyst is likely bonded to the allylic system on the same face as the nucleophile. nih.govbeilstein-journals.org

The oxazole ring itself can undergo oxidation to form an oxazolone (B7731731), which is a cyclic carbamate. nih.gov This transformation has been observed in biological systems, specifically catalyzed by the cytosolic enzyme aldehyde oxidase. nih.govsigmaaldrich.com Using 5-(3-bromophenyl)oxazole as a model, studies have shown that the reaction occurs primarily in the liver cytosolic fraction and does not require cytochrome P450 enzymes or NADPH. nih.gov

The mechanism is characteristic of a typical molybdenum hydroxylase. nih.gov Isotope labeling studies using H₂¹⁸O confirmed that the oxygen atom incorporated into the resulting oxazolone comes from water, not molecular oxygen. nih.gov The reaction is inhibited by known aldehyde oxidase inhibitors, confirming the enzyme's primary role. nih.gov This enzymatic oxidation represents a significant metabolic pathway for certain 4- or 5-substituted oxazoles, converting them into their corresponding 2-oxazolone derivatives. nih.gov

Ring Oxidation of Oxazoles to Oxazolones

Role of Aldehyde Oxidase and Xanthine (B1682287) Oxidase

The metabolic transformation of many nitrogen-containing heterocyclic compounds is often catalyzed by molybdenum-containing enzymes, primarily aldehyde oxidase (AO) and xanthine oxidase (XO). researchgate.net These cytosolic enzymes, while related, exhibit different substrate specificities. nih.gov For C2-unsubstituted oxazoles, such as the core structure of this compound, studies on analogous compounds have shown that AO is the principal enzyme responsible for ring oxidation. acs.org

The primary metabolic transformation involves the oxidation of the C2 position of the oxazole ring to form a 2-oxazolone, which is a cyclic carbamate. nih.govacs.org This reaction is a hydroxylation event where the source of the oxygen atom is water, not molecular oxygen, a characteristic feature of molybdenum hydroxylase reactions. researchgate.net Research using various 4- or 5-substituted 2H-oxazoles has demonstrated that this ring oxidation occurs mainly in the liver cytosolic fraction and does not require cofactors like NADPH, which are essential for cytochrome P450 (P450) enzymes. acs.org

Conversely, xanthine oxidase, which is well-known for its role in purine (B94841) catabolism (e.g., oxidizing hypoxanthine (B114508) to xanthine and then to uric acid), is generally not involved in the oxidation of this type of oxazole ring. nih.gov The substrate specificity of AO is broader than XO, and it typically catalyzes the oxidation of electron-deficient ring systems. researchgate.netnih.gov This enzymatic selectivity is crucial for predicting the metabolic profile of new chemical entities containing an oxazole moiety.

Table 1: Comparison of Aldehyde Oxidase and Xanthine Oxidase in Oxazole Metabolism

| Feature | Aldehyde Oxidase (AO) | Xanthine Oxidase (XO) |

|---|---|---|

| Primary Role | Metabolizes a wide range of aldehydes and N-heterocycles. researchgate.net | Primarily involved in purine catabolism. nih.gov |

| Reaction on Oxazoles | Catalyzes oxidation of C2-unsubstituted oxazoles to 2-oxazolones. acs.org | Generally does not catalyze the oxidation of this oxazole chemotype. acs.org |

| Oxygen Source | Water (H₂O). researchgate.net | Water (H₂O). |

| Electron Acceptor | Primarily molecular oxygen (O₂). researchgate.net | Can use both O₂ and NAD⁺. researchgate.net |

| Cofactor Requirement | Does not require NADPH. acs.org | Does not require NADPH. |

Isotopic Labeling Studies (e.g., H₂¹⁸O incorporation)

Isotopic labeling is a powerful technique for elucidating reaction mechanisms by tracing the path of atoms from reactants to products. organic-chemistry.org In the context of the aldehyde oxidase-catalyzed metabolism of oxazoles, studies have utilized water labeled with a heavy oxygen isotope (H₂¹⁸O) to confirm the source of the incorporated oxygen atom. acs.org

In a key study using 5-(3-bromophenyl)oxazole as a model compound, incubation with liver cytosol in a medium containing H₂¹⁸O resulted in the formation of the 2-oxazolone metabolite with the ¹⁸O isotope incorporated into its structure. acs.org This finding provides direct and unambiguous evidence that the oxygen atom added to the oxazole ring originates from water. This substantiates the classification of the reaction as a typical molybdenum hydroxylase mechanism, distinguishing it from P450-mediated oxidations which use molecular oxygen. acs.org

Enzyme Inhibitor Studies in Reaction Mechanism Elucidation

To definitively identify the enzymes responsible for a specific metabolic reaction, chemical inhibitors with known selectivity are employed. In the investigation of oxazole ring oxidation, a panel of inhibitors is used to differentiate between the activities of aldehyde oxidase (AO), xanthine oxidase (XO), and cytochrome P450 enzymes.

Studies on model 2H-oxazole compounds have shown that their conversion to 2-oxazolones is significantly decreased by known AO inhibitors. acs.org Conversely, inhibitors of XO have little to no effect on the reaction rate. acs.org This approach provides strong evidence that AO is the primary catalyst. The use of P450 inhibitors also shows no significant impact, confirming that the reaction is independent of this major drug-metabolizing enzyme system. acs.org

Table 2: Effect of Selective Inhibitors on Oxazole C2-Oxidation

| Inhibitor | Target Enzyme | Effect on 2-Oxazolone Formation | Reference |

|---|---|---|---|

| Menadione | Aldehyde Oxidase | Strong Inhibition | acs.org |

| Hydralazine | Aldehyde Oxidase | Strong Inhibition | rsc.org |

| Allopurinol | Xanthine Oxidase | No Significant Inhibition | acs.org |

Computational Mechanistic Studies

Computational chemistry provides invaluable insights into reaction mechanisms that are often difficult to observe experimentally. Techniques such as molecular modeling and docking studies can map out reaction pathways and predict molecular interactions at an atomic level.

Molecular Modeling of Reaction Pathways

Molecular modeling, particularly using density functional theory (DFT), is employed to investigate the feasibility of proposed reaction mechanisms for oxazole derivatives. rsc.orgpku.edu.cn These studies calculate the energy profiles of reaction pathways, including the structures of transition states and intermediates, and determine activation energy barriers. nih.gov

For oxazole compounds, computational studies can model various transformations, such as oxidation, cycloadditions, and rearrangements. rsc.orgresearchgate.net For instance, the oxidation of the oxazole ring initiated by hydroxyl radicals has been studied computationally, showing that OH-addition to the carbon atoms is kinetically favored over H-abstraction. rsc.org Other studies have explored the mechanisms of cycloaddition reactions, such as the Diels-Alder reaction, predicting whether the reaction proceeds through a concerted one-step mechanism or a stepwise pathway involving discrete intermediates. rsc.orgnih.gov Such computational models are essential for understanding the reactivity of the oxazole core in this compound and predicting its potential chemical transformations.

Docking Studies in Enzyme Inhibition

Molecular docking is a computational technique used to predict the preferred orientation of a molecule (a ligand) when bound to a second molecule (a receptor, typically a protein or enzyme). clockss.org This method is instrumental in understanding the basis of enzyme inhibition by predicting how a compound like this compound might interact with the active site of a target enzyme. pharmaguideline.com

In docking studies of oxazole-based inhibitors with various enzymes, researchers analyze the non-covalent interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that stabilize the enzyme-inhibitor complex. clockss.orgpharmaguideline.com For example, docking studies of phenyl [3-(1,3-oxazol-5-yl)phenyl]carbamate derivatives with the aromatase enzyme identified key polar and non-polar amino acid residues essential for binding. researchgate.net The carbamate moiety can act as a hydrogen bond donor or acceptor, while the oxazole and phenyl rings can engage in hydrophobic and aromatic stacking interactions within the enzyme's binding pocket. pharmaguideline.comresearchgate.net These computational predictions help rationalize structure-activity relationships and guide the design of more potent and selective inhibitors.

Dimerization Mechanisms in Oxazole Derivatives

Oxazole derivatives can undergo dimerization through various reaction mechanisms, with the most prominent being cycloaddition reactions. researchgate.netpharmaguideline.com

One of the most significant dimerization pathways is the Diels-Alder reaction, where the oxazole ring acts as a diene. researchgate.net In an intermolecular reaction, one oxazole molecule (the diene) reacts with a dienophile (which can be another oxazole molecule or a different unsaturated species) to form a [4+2] cycloadduct. researchgate.netacs.org The reactivity of the oxazole ring in these reactions can be enhanced by substituents and is often facilitated by Lewis or Brønsted acids. nih.govacs.org The initial bicyclic adduct can be unstable and may undergo subsequent rearrangement or elimination to yield more stable products, such as substituted pyridines. researchgate.netpharmaguideline.com

Another potential pathway for dimerization is photodimerization, typically a [2+2] cycloaddition reaction. pku.edu.cnnih.gov This mechanism is common for compounds containing styryl groups attached to the oxazole ring. Upon exposure to UV light, two molecules can react to form a cyclobutane (B1203170) ring, linking the two monomer units together. pku.edu.cnnih.gov While less common for unsubstituted oxazoles, this pathway is relevant for derivatives designed for photophysical applications. The specific mechanism and resulting product structure depend heavily on the substitution pattern of the oxazole ring and the reaction conditions.

Applications in Organic Synthesis and Medicinal Chemistry

Role as a Synthetic Building Block and Intermediate

Tert-Butyl oxazol-4-ylcarbamate is primarily utilized as a synthetic intermediate, a foundational molecule that can be chemically modified in various ways to build more elaborate structures. The Boc-protecting group on the amine is crucial; it renders the amine non-reactive under many conditions, allowing chemists to perform reactions on other parts of the molecule. This group can then be removed under specific acidic conditions when the nitrogen's reactivity is desired. The oxazole (B20620) ring itself can participate in various organic reactions, making the compound a versatile precursor for a range of heterocyclic compounds.

The oxazole functional group is a recurring motif found in numerous biologically active natural products, many of which are isolated from marine organisms. researchgate.netnio.res.in These natural products often exhibit potent pharmacological properties, including antitumor, antibacterial, and antifungal activities, making them attractive targets for total synthesis. researchgate.netnio.res.in

The synthesis of these complex molecules, such as the marine natural products Hinduchelins A–D, Leucascandrolide A, and (-)-disorazole C1, often requires the strategic introduction of an oxazole ring. rsc.orgpitt.edupitt.edu Compounds like this compound serve as ideal precursors for this purpose. Its structure provides the core oxazole heterocycle with a protected amine, ready for integration into a larger synthetic pathway. The stability and handling of this building block facilitate its use in complex, multi-step syntheses aimed at producing these valuable natural products. rsc.orgpitt.edu

In the field of drug design, the oxazole ring is considered a "privileged scaffold." This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing in a variety of medicinally active compounds. The 1,3-oxazole moiety is a useful template for the development of novel therapeutic agents. researchgate.netijrpr.com

Consequently, this compound is a valuable starting material for medicinal chemists. It allows for the systematic synthesis of libraries of related compounds, where the core oxazole structure is maintained while different chemical groups are attached. This process, known as derivatization, is fundamental to Structure-Activity Relationship (SAR) studies, which aim to understand how chemical structure influences biological activity and to optimize compounds for improved efficacy and better pharmacokinetic properties. benthamscience.comnih.gov

Derivatization for Pharmacological Activity

The chemical structure of this compound is amenable to various modifications to generate derivatives with specific pharmacological activities. The hydrogen atoms on the oxazole ring can be substituted, and the protected amine can be deprotected and subsequently reacted to introduce a wide array of functional groups. This derivatization is a key strategy for transforming a basic building block into a potent and targeted drug candidate.

The development of novel anticancer agents is a major focus of research involving oxazole derivatives. ijrpr.com Studies have shown that compounds containing the oxazole core exhibit significant activity against a range of cancer types, including breast, lung, and colon cancers. ijrpr.com The therapeutic potential of these derivatives stems from their ability to interact with various biological targets within cancer cells, leading to the inhibition of cell growth and the induction of cell death (apoptosis). ijrpr.combenthamscience.com

One of the most promising applications of oxazole derivatives in cancer therapy is the inhibition of the aromatase enzyme. benthamscience.comnih.govbenthamdirect.com Aromatase is a critical enzyme in the biosynthesis of estrogens, and its inhibition is a key strategy in the treatment of hormone-dependent breast cancer, particularly in post-menopausal women. nih.govnih.gov

Researchers have successfully designed and synthesized novel series of oxazole derivatives as potent aromatase inhibitors. For instance, a study on Phenyl[3-(1,3-oxazol-5-yl)phenyl]carbamate derivatives demonstrated their ability to inhibit aromatase and exert cytotoxic effects on the MCF-7 breast cancer cell line. epa.gov The data from this research highlights specific derivatives with potent inhibitory activity.

Table 1: Aromatase Inhibition and Cytotoxic Activity of Selected Oxazole Derivatives IC₅₀ is the concentration of a drug that gives half-maximal response. Lower values indicate greater potency.

| Compound | Aromatase Inhibition IC₅₀ (µM) | MCF-7 Cytotoxicity IC₅₀ (µM) | Reference |

|---|---|---|---|

| OXA-19 | 15.6 | 11.8 | epa.gov |

| OXA-22 | - | 13.7 | epa.gov |

| OXA-12 | - | 15.56 | epa.gov |

| OXA-18 | - | 16.76 | epa.gov |

| OXA-11 | - | 19.3 | epa.gov |

| OXA-6 | - | 21.13 | epa.gov |

| Letrozole (Reference) | 16.7 | - | epa.gov |

| Cisplatin (Reference) | - | - | epa.gov |

The anticancer effects of oxazole derivatives are often due to their ability to interfere with specific signaling pathways that cancer cells rely on for their proliferation, survival, and metastasis. ijrpr.com These pathways are complex networks of proteins that transmit signals from the cell surface to the nucleus. In cancer, these pathways are often dysregulated. rsc.orgijrpr.com

Review studies have identified numerous molecular targets and pathways that are modulated by oxazole-based compounds. researchgate.netbenthamscience.comnih.govbenthamdirect.com This multi-targeted capability makes the oxazole scaffold a valuable asset in developing anticancer drugs that can overcome mechanisms of resistance.

Table 2: Molecular Targets and Signaling Pathways Modulated by Oxazole Derivatives in Cancer

| Target Category | Specific Target / Pathway | Reference |

|---|---|---|

| Transcription Factors | STAT3 | benthamscience.comnih.govbenthamdirect.com |

| Cytoskeleton | Microtubules (Tubulin) | benthamscience.comnih.govbenthamdirect.com |

| DNA-Related Targets | G-quadruplex, DNA topoisomerases | benthamscience.comnih.govbenthamdirect.com |

| Enzymes | Protein kinases, Aromatase, HDAC, LSD1 | benthamscience.comnih.govbenthamdirect.com |

| Cell Cycle & Apoptosis | Cdc25, BCl-6, Estrogen receptor | benthamscience.comnih.govbenthamdirect.com |

| Other Pathways | GRP-78, Keap-Nrf2 pathway, c-Kit Tyrosine Kinase (TRK), MDM2 | benthamscience.comnih.govbenthamdirect.comresearcher.life |

Compound Reference Table

Anticancer Agents and Related Mechanisms

Efficacy against Drug-Resistant Cancer Cell Lines

The emergence of multidrug resistance (MDR) is a primary obstacle in cancer chemotherapy. A key mechanism behind MDR is the overexpression of drug efflux pumps, such as P-glycoprotein, which actively remove anticancer agents from tumor cells, reducing their efficacy. Consequently, there is a pressing need for new chemical entities that can either evade these pumps or inhibit their function.

The oxazolo[5,4-d]pyrimidine (B1261902) pharmacophore, which shares structural similarities with purine (B94841) bases, has been investigated for its potential as an antimetabolite in cancer therapy. nih.gov Derivatives of this scaffold are being explored for their cytotoxic activity against various human cancer cell lines, including those that may exhibit drug-resistant phenotypes. nih.gov The development of selective compounds that can overcome resistance mechanisms is a central challenge in modern oncology, and scaffolds derived from oxazole carbamates represent a potential avenue for discovering such agents. nih.gov

Cholinesterase Inhibitors for Neurodegenerative Diseases

Neurodegenerative disorders such as Alzheimer's disease are characterized by a decline in cognitive function, which has been linked to deficits in cholinergic neurotransmission. A primary therapeutic strategy is to increase the levels of the neurotransmitter acetylcholine (B1216132) (ACh) in the brain by inhibiting the enzymes responsible for its degradation: acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). nih.gov Carbamates are a well-established class of cholinesterase inhibitors, acting as substrates with very low turnover numbers, which effectively blocks the enzyme's active site. nih.govnih.gov

Both AChE and BChE are key targets in the management of Alzheimer's disease. While AChE is the primary enzyme for ACh hydrolysis in healthy brains, BChE activity becomes more significant as the disease progresses. Therefore, dual inhibition of both enzymes is considered a promising therapeutic approach. nih.gov

Research on various heterocyclic carbamates has demonstrated their potential as cholinesterase inhibitors. For instance, a series of trans-amino-5-arylethenyl-oxazole derivatives were synthesized and evaluated for their inhibitory activity. tandfonline.com These compounds showed a marked preference for inhibiting BChE over AChE, with IC₅₀ values against BChE in the micromolar range (approximately 30 µM for the most potent derivatives), while exhibiting poor inhibition of AChE (IC₅₀ >> 100 µM). tandfonline.comdeepdyve.com Similarly, other studies on O-aromatic N,N-disubstituted carbamates reported weak to moderate inhibition of both enzymes, with many derivatives showing greater selectivity for BChE. nih.gov

Table 1: Cholinesterase Inhibition by Related Oxazole and Carbamate (B1207046) Derivatives

| Compound Class | Target Enzyme | Observed Activity (IC₅₀) | Selectivity | Reference |

|---|---|---|---|---|

| trans-Amino-5-arylethenyl-oxazoles | BChE | ~30 µM (most potent) | Preferential for BChE | tandfonline.com |

| trans-Amino-5-arylethenyl-oxazoles | AChE | >>100 µM (poor inhibition) | - | tandfonline.com |

| Naphtho[1,2-d]oxazoles | AChE | More potent than arylethenyl-oxazoles | - | tandfonline.com |

| O-Aromatic (Thio)carbamates | AChE & BChE | 1.60 µM to 311.0 µM | Several derivatives showed BChE selectivity | nih.gov |

The effectiveness of carbamate-based inhibitors is highly dependent on their chemical structure. nih.gov The carbamoyl (B1232498) moiety is essential for the inhibitory mechanism, while the rest of the molecule influences binding affinity and selectivity. nih.gov

For oxazole derivatives, several structural features have been shown to impact their activity:

Aromatic System: Elongating the molecule and modifying the aromatic portion can significantly affect potency. For example, naphthoxazole derivatives, formed by photocyclization of styryl-oxazoles, proved to be more potent AChE inhibitors than their non-cyclized counterparts. nih.govtandfonline.com

Substituents: The nature and position of substituents on the aromatic rings play a crucial role. In a study of O-aromatic carbamates, derivatives with N-methyl-N-phenyl or N,N-diphenyl substitutions, which increase the number of aromatic moieties, tended to show more potent inhibition, possibly through enhanced interactions at the peripheral anionic site of the enzymes. nih.gov

Selectivity: The structural differences between the active sites of AChE and BChE allow for the design of selective inhibitors. BChE's active site gorge is larger due to the presence of aliphatic residues instead of some of the aromatic residues found in AChE, enabling it to accommodate bulkier ligands. nih.gov This explains why certain elongated or substituted oxazole derivatives show a binding preference for BChE. tandfonline.comdeepdyve.com

Antimicrobial and Antifungal Agents

The oxazole scaffold is a core component of numerous natural and synthetic compounds with a wide spectrum of antimicrobial and antifungal activities. iajps.comnih.govd-nb.info The rising threat of multidrug-resistant pathogens necessitates the development of new agents, and oxazole derivatives are being actively investigated in this area. iajps.comderpharmachemica.com

In the realm of antifungal research, N-aryl carbamate derivatives have recently been explored as potential fungicides against various plant pathogens, with some compounds showing excellent broad-spectrum activity. mdpi.com Furthermore, new oxazole derivatives synthesized from bile acids were tested against Candida albicans, with the most active compounds achieving over 60% inhibition at a concentration of 250 μg/mL. nih.gov These findings underscore the potential of combining the oxazole and carbamate motifs to generate novel antimicrobial and antifungal agents. iajps.commdpi.com

Other Potential Biological Activities (e.g., Antiprotozoal, Anti-inflammatory, Anti-tubercular, Anti-leishmanial)

Beyond the applications already discussed, the oxazole carbamate framework is being explored for a range of other therapeutic uses.

Anti-tubercular Activity: Tuberculosis (TB) remains a major global health threat, and new drugs are urgently needed, especially for drug-resistant strains. researchgate.net The oxadiazole ring, a bioisostere of oxazole, has been investigated as a replacement for the hydrazide moiety found in some first-line anti-TB drugs. chem-space.com More directly, isoxazole (B147169) and oxazole derivatives have demonstrated potent anti-tubercular properties. nih.govnih.gov One study identified an isoxazole derivative that inhibits FadD32, a key enzyme in mycolic acid synthesis, and reduces the M. tuberculosis burden in a mouse model. nih.gov Other research on substituted phenyl oxazole derivatives also showed promising in vitro activity against Mycobacterium tuberculosis H37Rv. nih.gov

Anti-leishmanial Activity: Leishmaniasis is a parasitic disease caused by protozoa of the Leishmania genus. The oxazole and isoxazole scaffolds are present in compounds that have shown promising activity against Leishmania donovani. nih.govtandfonline.com For instance, nitroimidazo-oxazole derivatives were found to have potent in vitro activity (IC₅₀ of 0.03 µM) and high efficacy in mouse models of the disease. researchgate.net This highlights the potential of the oxazole core in the design of new antiprotozoal drugs.

Anti-inflammatory Activity: The oxazole ring is a key feature in several compounds with anti-inflammatory properties. benthamdirect.comjddtonline.infojddtonline.inforesearchgate.net The mechanism for this activity can be varied, but one emerging area of interest is the inhibition of ferroptosis, an iron-dependent form of cell death involved in inflammation and neurodegeneration. nih.gov Novel oxazole-based ferroptosis inhibitors have been developed that show high potency and excellent bioavailability, suggesting their potential for treating central nervous system diseases where inflammation is a key factor. nih.gov Additionally, the modulation of enzymes like MAGL and ABHD6, discussed below, is strongly linked to anti-inflammatory outcomes.

Modulators of Monoacylglycerol Lipase (B570770) (MAGL) and Alpha/Beta Hydrolase Domain Containing 6 (ABHD6)

Monoacylglycerol lipase (MAGL) and alpha/beta hydrolase domain-containing 6 (ABHD6) are serine hydrolases that play crucial roles in lipid signaling, particularly within the endocannabinoid system. nih.gov MAGL is the primary enzyme responsible for degrading the endocannabinoid 2-arachidonoylglycerol (B1664049) (2-AG), while ABHD6 also contributes to its metabolism. nih.gov The inhibition of these enzymes increases 2-AG levels and reduces the production of arachidonic acid, a precursor to pro-inflammatory prostaglandins. This makes MAGL and ABHD6 attractive therapeutic targets for neurological disorders, pain, inflammation, and cancer. nih.govnih.gov

Carbamates and ureas are prominent scaffolds used to design irreversible inhibitors that covalently modify the catalytic serine residue of these enzymes. nih.govnih.gov Numerous potent and selective inhibitors have been developed based on these functional groups. While direct studies on this compound are limited, related heterocyclic structures have been successfully incorporated into MAGL and ABHD6 inhibitors. For instance, benzoxazole-pyrrolidinone derivatives have been identified as potent and selective MAGL inhibitors with IC₅₀ values in the nanomolar range. nih.gov In another example, researchers used an oxadiazole ring as part of a potent MAGL inhibitor. nih.gov The development of 1,2,5-thiadiazole (B1195012) carbamates has also yielded highly potent and selective ABHD6 inhibitors, demonstrating the versatility of combining carbamates with five-membered heterocycles. nih.gov

Table 2: Role of MAGL and ABHD6 and the Therapeutic Potential of Their Inhibitors

| Enzyme | Primary Function | Therapeutic Potential of Inhibition | Relevant Inhibitor Scaffolds | Reference |

|---|---|---|---|---|

| MAGL | Major hydrolase of endocannabinoid 2-AG; produces arachidonic acid. | Analgesia (neuropathic pain), neuroprotection, anti-inflammatory, anticancer. | Carbamates, Ureas, Benzoxazoles, Oxadiazoles. | nih.govnih.gov |

| ABHD6 | Contributes to 2-AG hydrolysis; regulates lipid signaling. | Anti-inflammatory, treatment of metabolic disorders (e.g., Type 2 diabetes), epilepsy. | Carbamates (e.g., 1,2,5-thiadiazole carbamates), Triazole-ureas. | nih.govnih.gov |

Structure-Activity Relationship (SAR) Studies for Oxazole Carbamate Derivatives

The oxazole moiety is a key pharmacophore found in numerous biologically active compounds, and derivatives of this compound are frequently synthesized to explore and optimize these activities. SAR studies are crucial in medicinal chemistry to understand how the chemical structure of a compound relates to its biological effect, guiding the design of more potent and selective therapeutic agents.

The biological activity of oxazole carbamate derivatives can be significantly modulated by the introduction of various substituents on the oxazole ring. Research has shown that the nature, position, and stereochemistry of these substituents play a pivotal role in the compound's interaction with biological targets. nih.gov

For instance, in the context of enzyme inhibition, the carbamate group of this compound can act as a key interacting moiety with the active site of an enzyme. The tert-butyl group, being bulky, can influence the orientation of the molecule within a binding pocket. Systematic modifications of this and other positions on the oxazole ring allow for a detailed exploration of the SAR.

A systematic study of α-keto oxazole inhibitors of fatty acid amide hydrolase (FAAH), an enzyme implicated in pain and inflammation, revealed that modifications at various positions of the oxazole ring significantly impact inhibitory potency. nih.gov While not directly involving this compound, these studies on related oxazole structures highlight the importance of substituent effects. For example, replacing a terminal phenyl group with other aryl substituents led to a range of potencies, with some derivatives exhibiting significantly enhanced activity. nih.gov This underscores the principle that even subtle changes to the periphery of the oxazole core can lead to substantial differences in biological effect.

The following table summarizes the impact of different substituents on the inhibitory activity of a series of α-keto oxazole derivatives against FAAH, illustrating the principles that would be applied in SAR studies of this compound analogs.

| Compound | Substituent (Aryl Group) | Inhibitory Potency (Ki) |

| 5a | Thiophene-2-yl | Similar to reference compound |

| 5b | Thiophene-3-yl | Similar to reference compound |

| 5c | 1-Naphthyl | ~2-fold more potent |

| 5d | 2-Naphthyl | ~2-fold less potent |

| 5e | Pyridin-2-yl | 7-25-fold reduction in potency |

| 5f | Pyridin-3-yl | 7-25-fold reduction in potency |

| 5hh | 3-Chlorophenyl | 5-fold more potent |

Data sourced from a study on α-keto oxazole inhibitors of FAAH. nih.gov

Studies on related bis-oxazole systems have utilized NMR spectroscopy and molecular modeling to determine their conformational preferences in solution. nih.gov These analyses revealed that the oxazole-containing rings can exist in equilibrium between different conformations, and understanding this equilibrium is vital for designing molecules with optimal binding geometries. nih.gov For this compound derivatives, similar computational and experimental studies would be essential to elucidate their conformational landscapes and to rationalize their binding affinities for specific biological targets.

Development of Novel Heterocyclic Systems

The oxazole ring in this compound serves as a versatile scaffold for the construction of more complex heterocyclic systems. The carbamate group can be chemically modified or removed, and the oxazole ring itself can participate in various chemical transformations, making it a valuable starting material for synthetic chemists. acs.org

The utility of oxazoles as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increasingly recognized. deepdyve.com The development of efficient synthetic methods to construct and elaborate on the oxazole core is an active area of research. For example, novel methods for the synthesis of substituted oxazoles have been developed, which could be applied to the synthesis of a library of derivatives starting from a precursor like this compound. acs.org

Catalysis and Ligand Development

In recent years, chiral oxazoline-containing ligands have become a cornerstone of asymmetric catalysis, facilitating a wide range of enantioselective transformations. acs.orgnih.govacs.org While this compound is an oxazole, the closely related chiral oxazolines are readily synthesized from chiral amino alcohols and are the more common ligand class. The principles of ligand design and application in this area provide a strong indication of the potential for developing catalytic systems based on oxazole carbamates.

Chiral oxazoline (B21484) ligands, when complexed with a metal center, can create a chiral environment that directs the stereochemical outcome of a reaction. One of the most successful classes of such ligands are the phosphinooxazolines (PHOX), which are bidentate ligands that coordinate to a metal through both the nitrogen of the oxazoline ring and a phosphorus atom of a phosphine (B1218219) group. acs.orgacs.org

These ligands have been successfully employed in a variety of asymmetric reactions, including hydrogenations, hydrosilylations, and carbon-carbon bond-forming reactions. The steric and electronic properties of the substituent on the oxazoline ring, often a tert-butyl group, are critical for achieving high levels of enantioselectivity.